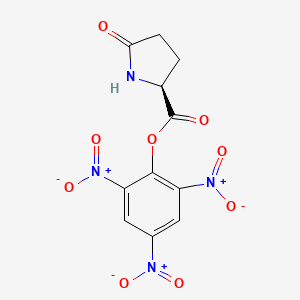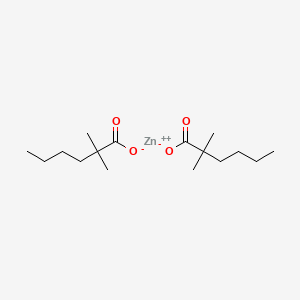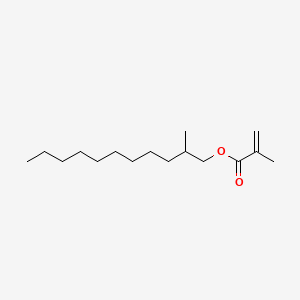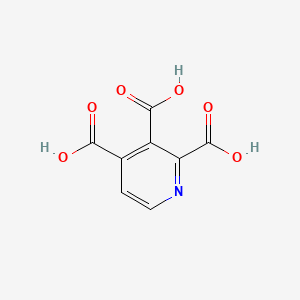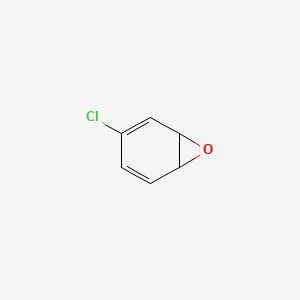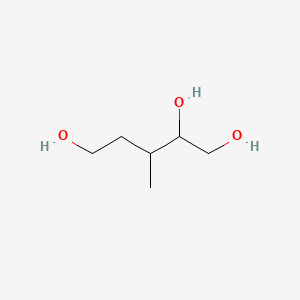
3-Methylpentane-1,2,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpentane-1,2,5-triol is an organic compound with the molecular formula C6H14O3. It is a triol, meaning it contains three hydroxyl (-OH) groups. This compound is known for its unique structure, which includes a methyl group attached to the third carbon of a pentane chain, with hydroxyl groups on the first, second, and fifth carbons. It is used in various chemical and industrial applications due to its reactivity and functional properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methylpentane-1,2,5-triol can be synthesized through several methods. One common synthetic route involves the reduction of 3-methylpentane-1,2,5-trione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound is produced through catalytic hydrogenation of 3-methylpentane-1,2,5-trione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the trione to the triol .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylpentane-1,2,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium, CrO3 in acidic conditions.
Reduction: NaBH4 or LiAlH4 in an inert solvent like THF.
Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 3-methylpentane-1,2,5-trione or corresponding carboxylic acids.
Reduction: Formation of 3-methylpentane.
Substitution: Formation of 3-methylpentane-1,2,5-trihalides.
Aplicaciones Científicas De Investigación
3-Methylpentane-1,2,5-triol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals, resins, and coatings
Mecanismo De Acción
The mechanism of action of 3-Methylpentane-1,2,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. In metabolic pathways, the compound can be oxidized or reduced, participating in energy production and biosynthesis processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpentane-1,3,5-triol: Similar structure but with hydroxyl groups on the first, third, and fifth carbons.
2-Methylpentane-1,2,4-triol: Similar structure but with a methyl group on the second carbon and hydroxyl groups on the first, second, and fourth carbons.
Uniqueness
3-Methylpentane-1,2,5-triol is unique due to its specific arrangement of hydroxyl groups and the presence of a methyl group on the third carbon. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Número CAS |
72692-98-9 |
|---|---|
Fórmula molecular |
C6H14O3 |
Peso molecular |
134.17 g/mol |
Nombre IUPAC |
3-methylpentane-1,2,5-triol |
InChI |
InChI=1S/C6H14O3/c1-5(2-3-7)6(9)4-8/h5-9H,2-4H2,1H3 |
Clave InChI |
XCUKPLKWHIBYLO-UHFFFAOYSA-N |
SMILES canónico |
CC(CCO)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


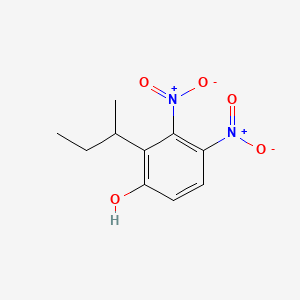
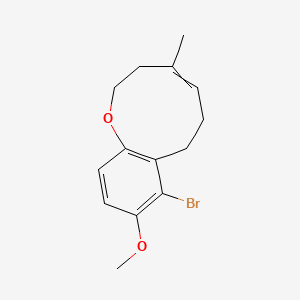
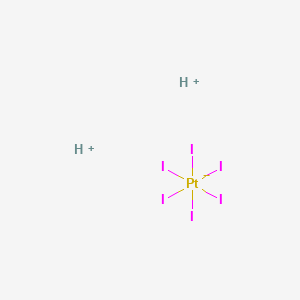
![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
